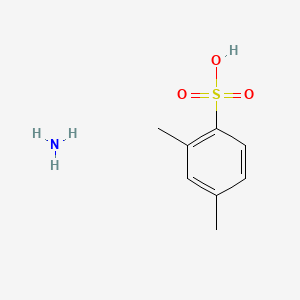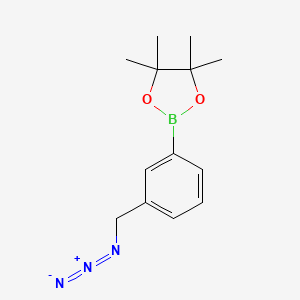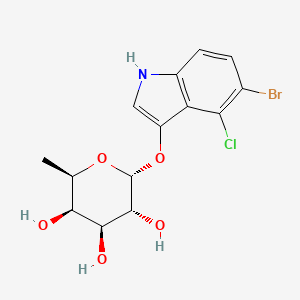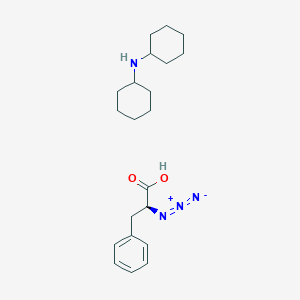![molecular formula C11H13NO4 B1528194 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid CAS No. 1415819-86-1](/img/structure/B1528194.png)
5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid
Overview
Description
5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a chemical compound featuring both a pyridine ring and a tert-butoxy carbonyl (Boc) protecting group. The presence of these functional groups makes it significant in various chemical synthesis processes, including pharmaceuticals and organic compounds. It has a unique structure that allows for the investigation of various chemical reactions and applications in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Pyridine-2-carboxylic acid and tert-butyl chloroformate.
Reaction Conditions: : The preparation involves the esterification of the carboxylic acid group of pyridine-2-carboxylic acid with tert-butyl chloroformate. This reaction typically occurs under basic conditions (using a base like triethylamine).
Process
Mix pyridine-2-carboxylic acid with a suitable solvent like dichloromethane.
Add tert-butyl chloroformate dropwise while maintaining a low temperature to avoid side reactions.
Introduce triethylamine to the mixture to facilitate the reaction.
Stir the reaction mixture for a specific time, often several hours, at controlled temperatures.
Industrial Production Methods
Industrial-scale production follows similar steps but involves larger reactors and automated systems to control the reaction conditions precisely. Use of efficient mixing and temperature control systems ensures higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Rarely undergoes oxidation due to the stability of the Boc group and the pyridine ring.
Reduction: : The compound can be reduced to alter the pyridine ring or the Boc group, but specific conditions must be applied to avoid unwanted side reactions.
Substitution
Nucleophilic Substitution: : Can occur at the pyridine ring under certain conditions.
Boc Group Removal: : The Boc group can be cleaved using acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: : Uncommon but may involve reagents like peroxides.
Reduction: : Can use hydrogenation catalysts or metal hydrides.
Substitution: : Nucleophilic reagents like alkyl halides or acids like TFA for Boc removal.
Major Products Formed
Reduction Products: : Reduced pyridine derivatives.
Substitution Products: : Varied, depending on the nucleophile used.
Deprotected Products: : Pyridine-2-carboxylic acid after Boc removal.
Scientific Research Applications
Chemistry
Synthesis Intermediate: : Used as an intermediate in synthesizing more complex molecules due to its Boc-protected structure.
Protecting Group: : The Boc group is widely used to protect amino and carboxyl groups during multi-step synthetic processes.
Biology
Enzyme Studies: : Its derivatives are used to investigate enzyme interactions and mechanisms, given its structural properties.
Medicine
Drug Development: : Serves as a building block in developing pharmaceutical compounds, particularly those requiring specific protective groups during synthesis.
Industry
Material Science: : Applied in creating polymers and other materials that benefit from its unique structural properties.
Mechanism of Action
Mechanism
The Boc group in 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid protects reactive sites during chemical reactions, ensuring selective reactions occur without interference from other functional groups.
Molecular Targets and Pathways
Boc Cleavage: : The Boc group is a target for deprotection by acids, revealing reactive sites for further chemical transformations.
Comparison with Similar Compounds
Unique Features
Boc Group: : Provides stability and protection during synthesis.
Pyridine Ring: : Offers aromatic stability and is a useful scaffold in organic chemistry.
Similar Compounds
Pyridine-2-carboxylic acid: : Lacks the Boc group, making it more reactive.
5-Bromo-pyridine-2-carboxylic acid: : Similar pyridine structure but different substituent groups, altering its reactivity and applications.
tert-Butyl pyridine-2-carboxylate: : Has a Boc-protected ester but lacks the carboxylic acid functionality, differing in its synthesis routes and applications.
This should give a comprehensive overview of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid. Dive into a specific section or let’s talk more about the fascinating world of chemistry!
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)7-4-5-8(9(13)14)12-6-7/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQFJFVPQZHGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415819-86-1 | |
| Record name | 5-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1528115.png)




![(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B1528125.png)




